Cas no 84773-28-4 ((R)-2-(Methylamino)-2-phenylethanol)

(R)-2-(Methylamino)-2-phenylethanol structure
84773-28-4 structure
Product name:(R)-2-(Methylamino)-2-phenylethanol
CAS No:84773-28-4
MF:C9H13NO
Molecular Weight:151.205622434616
MDL:MFCD20449320
CID:1032253
PubChem ID:11030005

(R)-2-(Methylamino)-2-phenylethanol 化学的及び物理的性質

名前と識別子

    • (R)-2-(Methylamino)-2-phenylethanol
    • (2R)-2-(Methylamino)-2-phenylethanol
    • OSM-S-343
    • (R)-2-Methylamino-2-phenyl-ethanol
    • Y13039
    • SCHEMBL1964722
    • (R)-2-(Methylamino)-2-phenylethan-1-ol
    • 84773-28-4
    • CS-0151244
    • DTXSID90452458
    • MFCD20449320
    • BS-17635
    • (r)-2-(N-methylamino)-2-phenylethanol
    • ULIMZYAYESNNIP-VIFPVBQESA-N
    • (βR)-β-(Methylamino)benzeneethanol (ACI)
    • Benzeneethanol, β-(methylamino)-, (R)- (ZCI)
    • (R)-2-Methylamino-2-phenylethanol
    • (R)-N-methylphenylglycinol
    • DB-327951
    • AKOS016844212
    • MDL: MFCD20449320
    • インチ: 1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1
    • InChIKey: ULIMZYAYESNNIP-VIFPVBQESA-N
    • SMILES: [C@H](C1C=CC=CC=1)(NC)CO

計算された属性

  • 精确分子量: 151.099714038g/mol
  • 同位素质量: 151.099714038g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 99.7
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 32.3Ų

(R)-2-(Methylamino)-2-phenylethanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y1225455-1g
(R)-2-(Methylamino)-2-phenylethanol
84773-28-4 95%
1g
$1500 2024-06-03
eNovation Chemicals LLC
D248750-1g
(R)-2-(Methylamino)-2-phenylethanol
84773-28-4 95%
1g
$685 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1221884-250mg
(R)-2-(Methylamino)-2-phenylethanol
84773-28-4 98%
250mg
¥3743.00 2024-07-28
Aaron
AR00GAXF-100mg
(R)-2-(Methylamino)-2-phenylethanol
84773-28-4 98%
100mg
$197.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTW167-100mg
(2R)-2-(methylamino)-2-phenylethan-1-ol
84773-28-4 95%
100mg
¥1678.0 2024-04-16
Aaron
AR00GAXF-1g
(R)-2-(METHYLAMINO)-2-PHENYLETHANOL
84773-28-4 98%
1g
$593.00 2023-12-14
eNovation Chemicals LLC
Y1225455-1g
(R)-2-(methylamino)-2-phenylethan-1-ol
84773-28-4 95%
1g
$640 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTW167-250mg
(2R)-2-(methylamino)-2-phenylethan-1-ol
84773-28-4 95%
250mg
¥2916.0 2024-04-16
Ambeed
A350857-1g
(R)-2-(Methylamino)-2-phenylethanol
84773-28-4 95%
1g
$634.0 2025-03-04
Ambeed
A350857-250mg
(R)-2-(Methylamino)-2-phenylethanol
84773-28-4 95%
250mg
$316.0 2025-03-04

(R)-2-(Methylamino)-2-phenylethanol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Water
Reference
Synthesis of chiral aminophosphine phosphinites. Use in catalytic asymmetric reduction
Karim, A.; Mortreux, A.; Petit, F.; Buono, G.; Peiffer, G.; et al, Journal of Organometallic Chemistry, 1986, 317(1), 93-104

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 - 5 °C; 15 min, rt; overnight, reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  cooled; 1 h
Reference
Synthesis of single-enantiomer 6-hydroxy-7-phenyl-1,4-oxazepan-5-ones
Becker, Christopher W.; Dembofsky, Bruce T.; Hall, James E.; Jacobs, Robert T.; Pivonka, Don E.; et al, Synthesis, 2005, (15), 2549-2561

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 18 h, reflux; reflux → rt
1.2 Reagents: Methanol ;  30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  1 h, rt
Reference
Synthesis of (5R)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one and some N-acyl derivatives from (R)-phenylglycine
Rodrigues, Alessandro; Olivato, Paulo Roberto; Rittner, Roberto, Synthesis, 2005, (15), 2578-2582

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  25 - 40 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  40 °C; 40 °C → reflux; 18 h, reflux; reflux → 30 °C
Reference
Synthesis chiral 2,2'-(1,2-ethanediyl)bis[1,3,2-oxazaphospholidine] derivatives and determination of their activity as ligands in rhodium-catalyzed stereoselective hydrogenation reaction
Gong, Da-Chun; Zhou, Hua; Wei, Ping; Wang, Tai-Shan; Ouyang, Ping-Kai, Youji Huaxue, 2008, 28(4), 638-643

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  25 - 30 °C; overnight, reflux
1.2 Reagents: Methanol ;  rt
Reference
Synthesis of new ligand 1,2-bis[(R,R)-1,3,2-oxazaphospholidine]ethane with C2-symmetric axis and application in Rh-catalyzed asymmetric hydrogenation
Gong, Da-chun; Zhou, Hua; Wei, Ping; Ouyang, Ping-kai, Chemical Research in Chinese Universities, 2007, 23(5), 544-548

(R)-2-(Methylamino)-2-phenylethanol Raw materials

(R)-2-(Methylamino)-2-phenylethanol Preparation Products

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